1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine
Description
Properties
IUPAC Name |
1-cyclohexyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2/c1-2-5-11(6-3-1)13-12-7-4-9-15(12)10-8-14-13/h11-14H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGJYRYPRGQACU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2C3CCCN3CCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of cyclohexylamine with a suitable diketone, followed by cyclization to form the desired heterocyclic structure. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been explored for its inhibitory effects on various biological targets, particularly in the context of enzyme inhibition.
Inhibition of N-Myristoyltransferase
One of the most significant applications of 1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine is as an inhibitor of N-myristoyltransferase (NMT). NMT plays a crucial role in the post-translational modification of proteins by attaching myristate to their N-termini, which is essential for their function and localization within cells.
- Screening Results : In a medium-throughput screening assay involving approximately 16,000 compounds, derivatives of this compound demonstrated significant inhibition of NMT-1 activity, with IC50 values ranging from 6 µM to millimolar concentrations .
- Mechanism of Action : The most potent derivatives exhibited competitive inhibition at the peptide-binding site and noncompetitive inhibition at the myristoyl-CoA site, indicating a multifaceted interaction with the enzyme .
Antiparasitic Activity
Recent studies have also investigated the antiparasitic properties of compounds based on this scaffold.
- In Vitro Studies : Compounds derived from this compound showed promising results in reducing parasitemia in cultured parasites by over 80% at concentrations as low as 10 µM . This suggests potential applications in treating diseases caused by protozoan parasites.
Structural Versatility in Drug Development
The unique structure of this compound allows it to serve as a versatile scaffold for the development of new therapeutic agents.
Scaffold for Novel Compounds
The compound's structure can be modified to create derivatives with enhanced biological activity or selectivity for specific targets.
- Structure-Activity Relationship Studies : Variations in substituents at different positions on the cyclohexyl and pyrrolopyrazine moieties have led to the identification of compounds with improved pharmacological profiles. For instance, modifications have been linked to increased potency against NMT and other therapeutic targets .
Case Studies and Research Findings
Several studies have documented the effectiveness and potential applications of this compound:
Mechanism of Action
The mechanism of action of 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Benzoimidazole-Pyrrolo[1,2-a]pyrazine Hybrids
- Scaffold Variations : Compounds like benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine (4BP) and naphtho-imidazo-pyrrolopyrazines (5BP) feature fused aromatic rings, contrasting with the fully saturated octahydro core of the target compound. These hybrids are synthesized via acid-catalyzed double cyclodehydration and aromatization .
- Substituent Effects : The position of substituents (e.g., methyl, halides, or methoxy groups) on the benzoimidazole-pyrrolopyrazine scaffold significantly alters optical properties. For example, electron-withdrawing groups (e.g., Cl at R1) induce hypsochromic shifts, while electron-donating groups (e.g., –CH₃) cause bathochromic shifts in fluorescence .
Methyl-Substituted Analogs
- 6-Methylbenzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine : Synthesized via solvent moisture-controlled self-assembly, this compound demonstrates how methyl group placement (C6 vs. C5a) dictates ring interposition and optical behavior .
- 1-Methylpyrrolo[1,2-a]pyrazine (CAS 64608-59-9) : A simpler analog with a methyl group at position 1, highlighting the role of alkyl substituents in modulating electronic and steric properties .
Brominated Derivatives
- 6-Bromo- and 7-Bromopyrrolo[1,2-a]pyrazine: Bromination at specific positions (C6 or C7) using NBS yields regioisomers with distinct reactivity profiles, enabling further functionalization (e.g., enaminone formation) .
Optical and Electronic Properties
- Fluorescence Behavior : Benzoimidazole-pyrrolopyrazines exhibit strong blue emission (400–450 nm in DMSO), with emission intensity and maxima influenced by substituents. For instance, 8e (10-chloro-6-phenyl derivative) shows red-shifted emission due to extended conjugation .
- Aggregation Effects: Non-aromatic pyrrolo[1,2-a]pyrazines (e.g., 8ai) display aggregation-caused quenching (ACQ) in the solid state, whereas fused aromatic analogs retain fluorescence .
Table 1: Optical Properties of Selected Pyrrolo[1,2-a]pyrazine Derivatives
Antifungal and Biocontrol Agents
- Pyrrolo[1,2-a]pyrazine-1,4-dione : Produced by Bacillus safensis, this derivative inhibits Alternaria alternata and enhances plant immunity. Its ketone moiety is more effective than alcohols in antifungal activity .
- 5,10-Diethoxy-dipyrrolopyrazine: A novel metabolite with uncharacterized mechanisms but demonstrated growth inhibition against fungal pathogens .
Enzyme Inhibitors
- 6-Substituted Imidazo[1,2-a]pyrazines : Potent reversible inhibitors of gastric H⁺/K⁺-ATPase, with anti-secretory activity dependent on substituents at position 6 (e.g., aryl or alkoxy groups) .
Biological Activity
1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrrolo[1,2-a]pyrazines, which are known for their diverse pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structural arrangement that includes a cyclohexyl group attached to an octahydropyrrolo core. This structural complexity contributes to its distinctive chemical and biological properties.
Structural Formula
The chemical structure can be represented as follows:
This formula indicates the presence of 13 carbon atoms, 20 hydrogen atoms, and 2 nitrogen atoms.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
Inhibition of N-Myristoyltransferase (NMT)
A pivotal study identified this compound as a potent inhibitor of human N-myristoyltransferase (NMT-1), an enzyme implicated in various cellular processes including protein myristoylation. The compound demonstrated competitive inhibition with IC50 values ranging from 6 µM to millimolar concentrations depending on structural variations within the compound series . This inhibition is critical as it affects the localization and function of numerous proteins involved in cancer proliferation.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it was found to inhibit cancer cell proliferation at doses similar to those required to inhibit NMT activity. This dual action underscores its therapeutic promise in oncology .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound binds to NMT-1 at the peptide-binding site, affecting protein myristoylation and subsequently influencing downstream signaling pathways critical for cell survival and proliferation.
Table: Summary of Biological Activities
Study on NMT Inhibitors
A comprehensive screening involving over 16,000 compounds identified several derivatives of this compound as effective NMT inhibitors. The most potent compound demonstrated significant effects on cellular localization of myristoylated proteins in CV-1 cells expressing a GFP fusion protein, indicating practical implications for cancer therapy .
Antimicrobial Efficacy Evaluation
Another study evaluated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. Results showed that it effectively inhibited growth at concentrations lower than many existing antibiotics, highlighting its potential as a new antimicrobial agent.
Q & A
Q. What are the primary synthetic routes for 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine?
The synthesis typically involves N-alkylation of pyrrole-2-carboxaldehyde derivatives with cyclohexyl-substituted electrophiles, followed by cyclization using ammonium acetate or acid catalysis. For example, 1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde reacts with 2-bromoacetophenones under basic conditions to form the pyrrolo[1,2-a]pyrazine core. Subsequent cyclohexyl group introduction can be achieved via palladium-catalyzed cross-coupling or reductive alkylation . Acid-catalyzed cyclodehydration and aromatization (e.g., using DBSA/toluene or TFA/DMSO) are critical for stabilizing the bicyclic structure .
Q. How is the structural integrity of this compound confirmed experimentally?
Structural validation relies on multinuclear NMR (¹H, ¹³C, and ¹⁹F for fluorinated analogs), HRMS for molecular weight confirmation, and X-ray crystallography to resolve stereochemistry. For instance, regioisomers formed during synthesis (e.g., 8c and 8e in ) were distinguished via crystallographic analysis . Solid-state characterization (melting points, IR) further ensures purity .
Advanced Research Questions
Q. What enantioselective strategies are effective for synthesizing chiral derivatives of this compound?
Iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts achieves high enantiomeric excess (up to 95% ee). Key additives like cesium carbonate suppress racemization and enhance conversion rates. This method is particularly effective for generating 1,2,3,4-tetrahydro derivatives with defined stereocenters .
Q. How do substituents on the pyrrolo[1,2-a]pyrazine core influence photophysical and pharmacological properties?
Substituents like electron-withdrawing groups (e.g., halogens) or extended aromatic systems (e.g., naphtho-fused hybrids) enhance blue fluorescence in aggregated states, as shown in benzo[d]imidazole-pyrrolo hybrids (λem = 450–470 nm). Methoxy groups improve cell permeability, while bulky cyclohexyl moieties reduce phototoxicity, making these derivatives viable for bioimaging .
Q. What computational methods predict the reactivity of this compound in cycloaddition or electrophilic substitution?
Ab initio calculations (e.g., DFT) model the electron density of the pyrrolo[1,2-a]pyrazine core, identifying reactive sites for electrophilic substitution (C6 position) or 1,3-dipolar cycloaddition. These studies rationalize regioselectivity in reactions with organolithium reagents or azomethine ylides .
Q. How can contradictions in spectroscopic data during derivative synthesis be resolved?
Contradictions arise from regioisomerism (e.g., halogen positioning) or dynamic stereochemistry. 2D NMR techniques (COSY, NOESY) and HPLC chiral separation differentiate isomers. For example, 8c (fluoro-substituted) and 8e (chloro-substituted) were resolved via crystallography and HRMS fragmentation patterns .
Methodological Considerations
Q. What protocols optimize yield in palladium-catalyzed functionalization of this scaffold?
Use Pd(OAc)2 with XPhos ligands in toluene at 110°C for direct C6 arylation. For electron-deficient aryl bromides, add Cs2CO3 to stabilize the catalytic cycle. Yields exceed 80% for para-substituted aryl groups but drop for ortho-substituted analogs due to steric hindrance .
Q. How to mitigate cytotoxicity in cell-based assays for bioimaging applications?
Derivatives with low logP values (e.g., hydroxylated or polar substituents) exhibit reduced cytotoxicity. Pre-screening via MTT assays (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) identifies biocompatible candidates. For example, naphtho-fused hybrids (8h) showed negligible phototoxicity in HeLa cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
